4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring. This compound features a chloro substituent at the 4-position, a methyl group at the 6-position, and a pyrrolidinyl group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 197.66 g/mol. The compound is recognized for its potential biological activity, particularly in medicinal chemistry and enzyme inhibition studies .
This compound falls under the category of pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine, and it is identified by the CAS number 53461-40-8 .
The synthesis of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 4-chloro-6-methyl-2-hydroxypyrimidine with pyrrolidine. This reaction is facilitated by a base such as sodium hydride or potassium carbonate, which promotes the nucleophilic attack on the chloro group.
In an industrial context, optimization of reaction conditions—such as temperature, solvent choice, and reaction time—is crucial to enhance yield and purity. Continuous flow reactors can also be employed to improve efficiency and reproducibility in the synthesis process.
The structural representation of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine reveals a pyrimidine ring with distinct substituents:
The compound's InChI key is MKWZTGQAQGJTNI-UHFFFAOYSA-N, which aids in its identification in chemical databases .
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can participate in various chemical reactions:
The mechanism of action for compounds containing pyrrolidine rings, including 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine, often involves inhibition of specific kinases such as casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε). These kinases play critical roles in various cellular processes, including cell cycle regulation and signal transduction pathways.
The presence of the pyrrolidine group is believed to enhance binding affinity to these targets, resulting in nanomolar activity against CK1γ and CK1ε. This suggests potential therapeutic applications in treating diseases linked to dysregulated kinase activity .
The physical properties of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine include:
The chemical properties encompass reactivity patterns typical of halogenated organic compounds. The presence of both chloro and methyl groups contributes to its reactivity profile, allowing for various substitution reactions that can be exploited in synthetic applications.
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several important applications in scientific research:
This compound exemplifies how structural modifications can lead to significant biological activity, making it a valuable target for further research and development in pharmaceutical sciences.
Nucleophilic aromatic substitution (SNAr) is the predominant method for introducing the pyrrolidine moiety at the C2 position of 4,6-dichloro-2-methylpyrimidine precursors. This reaction leverages the differential reactivity of chlorine atoms, where the C4 chlorine is more electrophilic due to flanking nitrogen atoms, allowing selective C2 functionalization. The standard protocol involves reacting 4,6-dichloro-2-methylpyrimidine with pyrrolidine in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 20–80°C for 2–24 hours [3]. The reaction proceeds via a two-step addition-elimination mechanism where pyrrolidine (pKa ~11.3) acts as a strong nucleophile, displacing chloride to form the target compound. Key variables include:
Table 1: Optimization of SNAr Reaction Parameters
Parameter | Low Range | Optimal Range | Effect on Yield |
---|---|---|---|
Temperature | 20–40°C | 50–60°C | ↑ Yield by 25–30% |
Pyrrolidine Equiv. | 1.0–1.1 | 1.2–1.5 | ↓ Di-substitution |
Reaction Time | 2–6 h | 8–12 h | ↑ Conversion 15% |
Solvent | THF | DMF/DMSO | ↑ Solvation energy |
Microwave irradiation significantly enhances reaction efficiency, reducing synthesis times from hours to minutes while improving yields by 15–20%. A published protocol employs sealed vessels under controlled power (150–300 W), achieving near-quantitative conversion in <30 minutes [3]. The dielectric heating mechanism in DMF or dimethyl sulfoxide (DMSO) enables rapid, uniform temperature gradients, suppressing thermal degradation pathways. Critical optimizations include:
Palladium-catalyzed couplings enable late-stage diversification of the C4-chloro position, which remains electrophilic after pyrrolidine installation. Suzuki-Miyaura reactions with arylboronic acids are particularly effective, facilitated by the chloride's oxidative addition susceptibility [2] [6]. Standard conditions employ:
Notably, this strategy generates biheterocyclic scaffolds like 4-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline – kinase inhibitor analogs with demonstrated biological activity [6]. Challenges include catalyst poisoning by pyrrolidine nitrogen, mitigated by lower temperatures (60°C) and bulky ligands (XPhos).
Table 2: Transition Metal-Catalyzed Derivatives of the Core Compound
Catalyst | Coupling Partner | Product | Yield | Application |
---|---|---|---|---|
Pd(PPh₃)₄ | Arylboronic acids | 4-Aryl-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | 65–78% | Kinase inhibitor scaffolds |
Pd(dppf)Cl₂ | Piperazine derivatives | Piperazine-linked tetrahydroquinazolines | 55–70% | Kinase inhibition [6] |
CuI/proline | Imidazoles | 4-(Imidazol-1-yl) derivatives | 60–75% | Antimicrobial agents |
Continuous flow systems overcome limitations of batch synthesis, particularly in exothermic SNAr reactions. Microreactors enhance heat/mass transfer, enabling:
A demonstrated flow protocol uses a tubular reactor (ID=1 mm, L=10 m) with 1:1.3 substrate/pyrrolidine ratio in DMF at 5 mL/min flow rate. This setup achieves 94% conversion with <1% di-substitution – critical for pharmaceutical manufacturing .
Purification challenges stem from three key impurities:
Fractional crystallization from hexane/ethyl acetate (3:1) effectively isolates the product in >98% purity, though it sacrifices 10–15% yield [4]. Chromatography (SiO2, ethyl acetate/hexane gradient) delivers higher recovery (85–90%) but is cost-prohibitive industrially. Yield-limiting factors include:
Table 3: Impurity Profiles and Mitigation Strategies
Impurity | Formation Cause | Mitigation | Detection Method |
---|---|---|---|
Di-substituted byproduct | Excess pyrrolidine | Stoichiometry control (1.2–1.5 equiv) | HPLC (Rₜ=8.2 min) |
Hydrolysis product (4-OH) | Moisture in solvent | Molecular sieves in DMF | ¹H NMR (D₂O exchange) |
Starting material (dichloro) | Incomplete reaction | Extended reaction time/temperature | GC-MS |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0